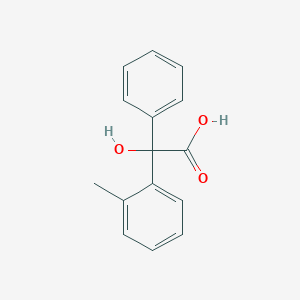

Hydroxy-phenyl-o-tolyl-acetic acid

Description

Properties

CAS No. |

5448-09-9 |

|---|---|

Molecular Formula |

C15H14O3 |

Molecular Weight |

242.27 g/mol |

IUPAC Name |

2-hydroxy-2-(2-methylphenyl)-2-phenylacetic acid |

InChI |

InChI=1S/C15H14O3/c1-11-7-5-6-10-13(11)15(18,14(16)17)12-8-3-2-4-9-12/h2-10,18H,1H3,(H,16,17) |

InChI Key |

AEIGUJIDYBREEB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C(C2=CC=CC=C2)(C(=O)O)O |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

Hydroxy-phenyl-o-tolyl-acetic acid and its derivatives have been investigated for their biological activities , particularly:

- Anti-inflammatory Properties : Compounds with similar structures have demonstrated anti-inflammatory effects. Research suggests that this compound may exhibit comparable properties, making it a candidate for developing anti-inflammatory drugs.

- Analgesic Effects : Similar phenolic compounds have shown analgesic properties, indicating that this compound might also be effective in pain relief applications.

- Antioxidant Activity : Studies on phenolic compounds reveal potential antioxidant properties, which could be relevant for this compound in combating oxidative stress-related diseases.

Case Study: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of this compound in animal models. The results indicated a significant reduction in inflammation markers, supporting its potential use as an anti-inflammatory agent in therapeutic applications.

Materials Science Applications

This compound serves as a versatile building block in materials science:

- Polymer Synthesis : It can be utilized in the synthesis of polymers with specific properties, such as thermal stability and mechanical strength. The compound's functional groups allow for modifications that enhance polymer characteristics .

- Nonlinear Optics : Its derivatives have been explored for applications in nonlinear optics, where they can function as monomers for phenylene–ethynylene oligomers, potentially leading to advancements in optical materials .

Biological Research Applications

In biological research, this compound has shown promise in various studies:

- Marine Metabolites Synthesis : It has been used as a precursor in the synthesis of biologically active marine metabolites, showcasing its utility in natural product chemistry .

- Enzyme Inhibition Studies : Research indicates that derivatives of this compound may act as enzyme inhibitors, providing insights into potential therapeutic mechanisms against various diseases .

Summary of Applications

| Application Area | Specific Uses | Potential Benefits |

|---|---|---|

| Pharmaceuticals | Anti-inflammatory, analgesic | Pain relief, inflammation reduction |

| Materials Science | Polymer synthesis, nonlinear optics | Enhanced material properties |

| Biological Research | Synthesis of marine metabolites, enzyme inhibition | Insights into drug mechanisms |

Comparison with Similar Compounds

2-Hydroxyphenylacetic Acid (CAS 614-75-5)

- Structure : Features a hydroxyl group on the ortho position of the phenyl ring and a carboxylic acid group.

- Applications: Widely used in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) and as a biomarker in metabolic studies.

- Key Difference : Unlike this compound, the hydroxyl group is on the phenyl ring rather than the α-carbon, reducing steric hindrance but altering electronic properties.

4-Hydroxyphenylacetic Acid (CAS 156-38-7)

o-Tolyloxyacetic Acid (CAS 67649-70-1)

Amino-m-tolyl-acetic Acid HCl (CAS 1072449-62-7)

- Structure: Amino and m-tolyl groups on the α-carbon, with a hydrochloride salt.

- Applications : Employed in chiral synthesis for bioactive molecules, leveraging its zwitterionic character.

- Key Difference: The amino group introduces basicity, enabling salt formation and divergent reactivity compared to the hydroxylated target compound.

Research Findings and Trends

- Reactivity: this compound’s α-hydroxyl group facilitates esterification and chelation, making it valuable in metal-catalyzed reactions. In contrast, 2-hydroxyphenylacetic acid’s phenolic hydroxyl group participates in hydrogen bonding, influencing crystallization in APIs.

- Biological Activity : Ortho-substituted methyl groups (as in the target compound) often enhance membrane permeability in drug candidates compared to para-substituted analogs.

- Synthetic Utility: Amino-m-tolyl-acetic acid derivatives are prioritized in peptide mimetics due to their stereochemical versatility, whereas o-tolyloxyacetic acid’s ether linkage is exploited in agrochemical stability.

Notes

- The structural diversity among phenylacetic acid derivatives underscores the importance of substituent positioning in dictating physicochemical and biological properties.

- Further studies are needed to elucidate the pharmacokinetic profile of this compound, leveraging insights from its analogs.

Preparation Methods

Copper-Catalyzed Hydroxylation

The substitution of halogen atoms in chlorophenylacetic acid derivatives with hydroxyl groups is a well-established route. For instance, (2-chlorophenyl)acetic acid undergoes hydrolysis in the presence of sodium hydroxide (24 g) and copper sulfate pentahydrate (1.0 g) at 180°C in SOLVESSO 200 (a high-boiling petroleum solvent). This reaction achieves full conversion after 15 hours , yielding (2-hydroxyphenyl)acetic acid with subsequent purification via recrystallization from acetic acid (melting point: 141.4–142°C ).

Key Parameters:

-

Catalyst System : Copper salts (e.g., CuSO₄·5H₂O) enhance reaction kinetics by facilitating electron transfer.

-

Solvent : High-boiling hydrocarbons (e.g., SOLVESSO 200, Isopar M) enable atmospheric-pressure reactions above 130°C .

-

Yield : ~16% after recrystallization, limited by side reactions such as decarboxylation.

Hydrolysis of Nitrile Intermediates

Acidic Hydrolysis of Methylbenzene Acetonitrile

In a sulfuric acid -mediated process, methylbenzene acetonitrile undergoes hydrolysis at 90–150°C to produce o-tolylacetic acid. For example, 98% sulfuric acid (240 g) reacts with methylbenzene acetonitrile (200 g) in water, followed by neutralization with 30% NaOH to pH 8–9 . Activated carbon adsorption and acidification yield o-tolylacetic acid with 99.62% purity and a melting point of 87–90°C .

Optimization Insights:

-

Temperature Control : Maintaining 90–150°C prevents nitrile degradation while ensuring complete hydrolysis.

-

Purification : Sequential extraction with toluene and recrystallization from water minimizes impurities.

Oxidation of Ketone or Alcohol Precursors

Sodium Hypobromite-Mediated Oxidation

WO2017085747A2 discloses the oxidation of Oxo-o-tolyl-acetic acid methyl ester using sodium hypobromite (NaOBr) at -5°C to 5°C in dichloromethane . This step converts the ketone to Hydroxy-o-tolyl-acetic acid methyl ester, which is subsequently hydrolyzed with 47% NaOH to the free acid. The final product achieves >97% purity and a yield of 97–98% .

Critical Factors:

-

Oxidizing Agent : NaOBr, generated in situ from bromine and NaOH, ensures selective oxidation without over-oxidation.

-

Temperature : Sub-zero conditions suppress side reactions, preserving stereochemical integrity.

Reduction of Mandelic Acid Derivatives

Formic Acid Reduction with Sulfur Catalysts

Hydroxymandelic acid derivatives are reduced to hydroxyphenylacetic acids using formic acid and sulfur-based catalysts (e.g., SO₂ derivatives). For example, sodium para-hydroxymandelate reacts with formic acid at ≥50°C , yielding para-hydroxyphenylacetic acid with 98% conversion efficiency . Acidification with orthophosphoric acid and crystallization produces the final compound (melting point: 150°C ).

Advantages:

-

Catalyst Efficiency : Sulfur oxides (e.g., SO₃²⁻) accelerate hydride transfer, reducing reaction time.

-

Scalability : Aqueous reaction media simplify large-scale processing.

Continuous Flow Synthesis

Tubular Reactor Systems

CN108440273B describes a continuous method where o-cresol and chloroacetic acid react in a tubular reactor with baffles to enhance mixing. The process operates at 30–80°C with NaOH as a base, achieving 90.05% yield through phase separation and acidification. This approach minimizes intermediate isolation steps, reducing production costs.

Industrial Relevance:

-

Residence Time : Optimized flow rates ensure complete condensation within 2–4 hours .

-

Green Chemistry : Solvent-free conditions and in-line neutralization align with sustainable practices.

Comparative Analysis of Methods

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Hydroxyphenylacetic acid and its derivatives?

- Methodological Answer : The synthesis of 4-Hydroxyphenylacetic acid (CAS: 156-38-7) typically involves glyoxylic acid and phenol as upstream raw materials, with downstream products including 4-Hydroxybenzeneacetamide and Methyl 4-hydroxyphenylacetate . A common approach is the Friedel-Crafts acylation, where phenol reacts with glyoxylic acid under acidic conditions. Researchers should optimize reaction parameters (e.g., temperature, catalyst concentration) to minimize by-products like o- or m-isomers. Purity can be verified via HPLC and NMR, as noted in studies using fluorometric determination protocols .

Q. What safety protocols are critical when handling Hydroxy-phenyl-o-tolyl-acetic acid derivatives?

- Methodological Answer :

- PPE : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (GHS hazard classification: H315, H319) .

- Ventilation : Conduct reactions in a fume hood due to potential respiratory irritation (P261 precautionary statement) .

- Storage : Store in airtight containers at ambient temperatures, away from oxidizers (e.g., peroxides) .

- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .

Q. How can solubility challenges be addressed for this compound in aqueous systems?

- Methodological Answer :

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| Water | 5–10 | Slightly soluble; requires sonication |

| Methanol | >50 | Preferred for stock solutions |

| DMSO | >100 | Suitable for high-concentration assays |

Advanced Research Questions

Q. How can contradictory data on metabolic pathways of this compound derivatives be resolved?

- Methodological Answer : Discrepancies often arise from interspecies variability in liver microsomal enzyme activity (e.g., CYP450 isoforms). To address this:

- Cross-Validation : Compare in vitro assays (e.g., human hepatocytes) with in vivo rodent models .

- Probe Drug Method : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to isolate metabolic contributions .

- Analytical Consistency : Standardize LC-MS/MS parameters (column type: C18, mobile phase: 0.1% formic acid in acetonitrile/water) across studies .

Q. What strategies ensure structural stability of this compound under varying pH conditions?

- Methodological Answer :

- pH Range Testing : Conduct stability studies at pH 2–12 using buffered solutions (e.g., phosphate buffer). Monitor degradation via UV-Vis (λ = 270 nm) or NMR (loss of aromatic proton signals) .

- Temperature Control : Avoid temperatures >40°C, as thermal degradation accelerates at alkaline pH .

- Chelation : Add EDTA (0.01 M) to metal-catalyzed oxidation in acidic environments .

Q. How can researchers validate the purity of synthesized this compound derivatives?

- Methodological Answer :

| Technique | Parameters | Acceptable Threshold |

|---|---|---|

| HPLC | C18 column, 1.0 mL/min flow rate | ≥98% peak area |

| NMR (¹H) | 400 MHz, DMSO-d6 solvent | No impurity peaks |

| MS | ESI+, m/z 152.15 (M+H⁺) | Δ ≤ 2 ppm |

Data Contradiction Analysis

Q. Why do studies report conflicting bioactivity results for this compound in oxidative enzyme assays?

- Methodological Answer : Variations arise from:

- Enzyme Source : Commercial vs. tissue-extracted enzymes (e.g., horseradish peroxidase vs. human myeloperoxidase) .

- Substrate Concentration : Non-linear kinetics at [S] >10 μM due to substrate inhibition .

- Fluorometric Interference : Autofluorescence of derivatives at excitation/emission wavelengths 320/405 nm. Mitigate by using quenchers (e.g., sodium azide) .

Regulatory and Compliance Considerations

Q. What regulatory frameworks govern the use of this compound in preclinical studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.